N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride
Description
N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride is a synthetic organic compound characterized by an imidazole ring linked via a methylene bridge to a 2-phenylbenzoyl group, with a hydrochloride salt enhancing its solubility (Fig. 1). Its synthesis likely involves nucleophilic substitution or coupling reactions, similar to pathways described for related imidazole derivatives .
Properties
CAS No. |
77234-74-3 |
|---|---|
Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
2-(1H-imidazol-1-ium-1-yl)-1-(2-phenylphenyl)ethanone;chloride |
InChI |
InChI=1S/C17H14N2O.ClH/c20-17(12-19-11-10-18-13-19)16-9-5-4-8-15(16)14-6-2-1-3-7-14;/h1-11,13H,12H2;1H |
InChI Key |
KGTSTXQDZSKHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C[NH+]3C=CN=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor.
Introduction of the Phenylbenzoyl Group: The phenylbenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Scientific Research Applications
N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with several classes of bioactive molecules:
- Benzimidazolone derivatives (e.g., Compounds 16–21 in ): These feature a benzoimidazolone core substituted with chloro groups and diverse side chains. Unlike N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride, they incorporate a lactam ring (2-oxo-2,3-dihydro-1H-benzo[d]imidazole), which enhances hydrogen-bonding capacity.
- Imidazole-based CYP2D6 inactivators (e.g., SCH 66712 in ): SCH 66712 contains a 2-phenylimidazole linked to a piperazinylpyrimidine group. Its mechanism involves forming a methylene quinone metabolite via phenyl ring oxidation, leading to irreversible CYP2D6 inhibition. The absence of a benzoyl group in SCH 66712 differentiates its metabolic pathway from the target compound .
- Benzamide-benzimidazole hybrids (e.g., Compound W1 in ): These derivatives combine benzimidazole-thioacetamido and nitro-substituted benzamide groups. The thioether linkage in W1 may enhance antimicrobial activity compared to the methylene bridge in the target compound .
- Hydrochloride salts of imidazole derivatives (e.g., Phenamazoline Hydrochloride in ): These emphasize the role of hydrochloride salts in improving bioavailability. Phenamazoline’s aniline-linked dihydroimidazole structure contrasts with the target’s benzoyl-substituted imidazole .
Pharmacological and Biochemical Comparisons
Key Observations :
- Chloro substituents : Compounds 16–21 () and W1 () utilize chloro or nitro groups to enhance electrophilicity and target binding. The absence of such groups in the target compound may reduce its reactivity but improve metabolic stability.
- Hydrochloride salts : Both Phenamazoline and the target compound employ HCl salts, likely to enhance aqueous solubility and oral absorption .
Metabolic and Stability Considerations
- SCH 66712 undergoes oxidation at the imidazole phenyl group, generating reactive intermediates that form protein adducts . The target compound’s 2-phenylbenzoyl group may similarly undergo hepatic oxidation, though its methylene bridge could alter metabolic pathways.
- Benzoimidazolone derivatives () exhibit stability due to their rigid lactam rings, whereas the target compound’s flexibility might affect its pharmacokinetic profile.
Biological Activity
N-((2-Phenylbenzoyl)methyl)imidazole hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its structural characteristics, biological activities, and relevant case studies.
Structural Information
This compound has the following structural characteristics:
- Molecular Formula : C₁₇H₁₄N₂O
- SMILES Notation : C1=CC=C(C=C1)C2=CC=CC=C2C(=O)CN3C=CN=C3
- InChI : InChI=1S/C17H14N2O/c20-17(12-19-11-10-18-13-19)16-9-5-4-8-15(16)14-6-2-1-3-7-14/h1-11,13H,12H2
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial cell membranes, leading to cell death. In vitro studies have shown efficacy against various bacterial strains, suggesting potential for development as an antimicrobial agent.
Antitumor Activity
Imidazole derivatives are also known for their antitumor properties. This compound has been tested in several cancer cell lines. The compound demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis in cancer cells. This activity is believed to be mediated through the modulation of signaling pathways involved in cell survival and apoptosis.
Case Studies
-
Study on Antimicrobial Efficacy
- A study conducted on the antimicrobial properties of this compound showed a notable reduction in bacterial growth when applied to cultures of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
-
Antitumor Activity in Cell Lines
- In a study evaluating the antitumor effects, this compound was administered to human breast cancer (MCF7) and lung cancer (A549) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values of 25 µM for MCF7 and 30 µM for A549 after 48 hours of treatment.
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 263.11791 | 161.1 |
| [M+Na]+ | 285.09985 | 176.5 |
| [M+NH4]+ | 280.14445 | 169.5 |
| [M+K]+ | 301.07379 | 169.9 |
| [M-H]- | 261.10335 | 166.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
